Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

説明

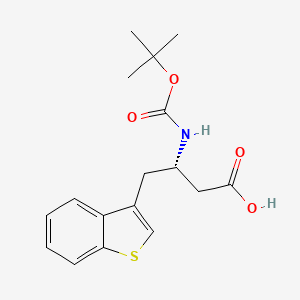

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a benzothienyl moiety. This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the benzothienyl moiety: The benzothienyl group is introduced through a series of reactions involving thiophene derivatives.

Coupling reactions: The protected amino acid is coupled with the benzothienyl moiety under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes.

化学反応の分析

Types of Reactions:

Oxidation: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzothienyl moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

科学的研究の応用

Peptide Synthesis

Overview : Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid serves as a crucial component in the synthesis of peptides. Its unique structural features facilitate the incorporation of specific functionalities into peptide sequences.

Case Studies :

- Therapeutic Peptides : Research indicates that this compound can be utilized to develop novel therapeutic peptides that target specific diseases, including cancer and metabolic disorders. The incorporation of benzothienyl moieties enhances the biological activity and selectivity of these peptides .

- Synthesis Methodologies : Various methodologies have been reported for synthesizing peptides using Boc-protected amino acids, emphasizing the versatility of this compound in generating complex peptide structures.

Drug Development

Overview : In drug development, this compound is instrumental in designing drugs that modulate specific biological pathways.

Applications :

- Cancer Research : The compound has been explored for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Its ability to act as a chiral building block allows for the creation of compounds with enhanced efficacy and reduced side effects .

- Inflammatory Diseases : Studies have shown that derivatives of this compound can modulate inflammatory responses by inhibiting cytokine production, making it a candidate for developing anti-inflammatory drugs .

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems. This compound plays a vital role in these processes.

Applications :

- Targeted Drug Delivery : The compound can be conjugated with antibodies or other targeting moieties to create targeted drug delivery systems that improve therapeutic outcomes while minimizing off-target effects .

- Diagnostics : It is also used in the development of diagnostic tools where precise targeting of biomarkers is essential for effective disease detection.

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed to study protein interactions and enzyme activities.

Applications :

- Protein Interaction Studies : This compound aids in elucidating protein-ligand interactions, which are critical for understanding biochemical pathways and developing new therapeutics .

- Enzyme Activity Assays : It is utilized in assays designed to measure enzyme activities, providing valuable insights into metabolic processes and potential drug targets .

Material Science

Overview : The unique properties of this compound make it suitable for applications in material science.

Applications :

- Advanced Materials Development : The compound contributes to developing materials with specific properties, such as sensors or catalysts, which are beneficial in various industrial applications .

- Nanotechnology Applications : Its incorporation into nanomaterials has potential applications in drug delivery systems and imaging techniques due to its biocompatibility and functionalization capabilities.

作用機序

The mechanism of action of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothienyl moiety plays a crucial role in binding to these targets, while the amino group and Boc protecting group influence the compound’s reactivity and stability. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

類似化合物との比較

Boc-3-(2-pyridyl)-alanine: Similar in structure but with a pyridyl group instead of a benzothienyl group.

Boc-3-(2-naphthyl)-alanine: Contains a naphthyl group, offering different binding properties.

Boc-3-(4-thiazolyl)-alanine: Features a thiazolyl group, providing unique reactivity.

Uniqueness: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is unique due to its benzothienyl moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of peptides and the development of pharmaceutical compounds.

生物活性

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS Number: 270063-45-1) is a synthetic amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₁NO₄S

- Molar Mass : 335.42 g/mol

- Density : 1.248 g/cm³

- Boiling Point : 529.6 ± 45.0 °C (predicted)

- pKa : 4.44 ± 0.10 (predicted)

- Storage Conditions : 2-8°C, protected from light

- Hazard Class : Irritant

This compound acts primarily as a chiral reagent in organic synthesis, facilitating the stereoselective synthesis of complex molecules. Its unique structural features allow it to interact with biological targets, potentially influencing various biochemical pathways.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to mitigate neuronal cell death induced by oxidative stress and excitotoxicity. Key findings include:

- Cell Viability : The compound significantly improved cell viability in neuronal cultures exposed to toxic agents.

- Caspase Activation : It inhibited caspase activation, a critical step in the apoptotic pathway, suggesting a protective mechanism against apoptosis .

Pharmacological Applications

This compound has been explored for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.

Case Studies

-

In Vivo Neuroprotection Study

- Objective : To evaluate the neuroprotective effects of this compound in a rodent model of ischemic stroke.

- Methodology : Rodents were administered the compound prior to inducing ischemia.

- Results : Treated animals exhibited reduced infarct size and improved functional recovery compared to controls, indicating significant neuroprotective effects.

-

Cell Culture Assays

- Objective : To assess the cytotoxic effects of this compound on human neuronal cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays for cell viability and apoptosis.

- Results : The compound demonstrated dose-dependent cytoprotection, with significant reductions in apoptosis markers at higher concentrations .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molar Mass | Biological Activity |

|---|---|---|---|

| This compound | C₁₇H₂₁NO₄S | 335.42 g/mol | Neuroprotective, anti-apoptotic |

| Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid | C₁₇H₂₁NO₄S | 335.42 g/mol | Similar neuroprotective effects observed |

特性

IUPAC Name |

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。